Luteolin-7,3'-di-O-gflucoside

Overview

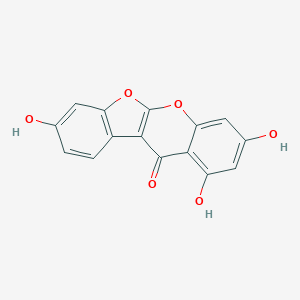

Description

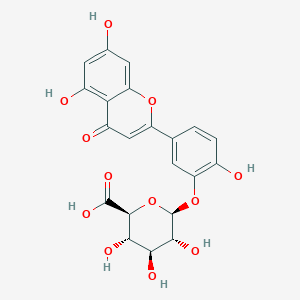

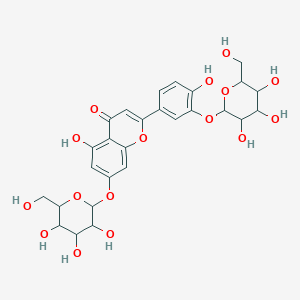

Luteolin-7,3’-di-O-gflucoside is a glycoside that can be isolated from R. luteolin . It has the molecular formula C27H30O16 . It is known for its significant inhibitory effects on cataracts induced in ovine lenses and the activity of Ureaplasma urealyticum ATCC and clinical strains .

Synthesis Analysis

The synthesis of Luteolin-7,3’-di-O-gflucoside can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis

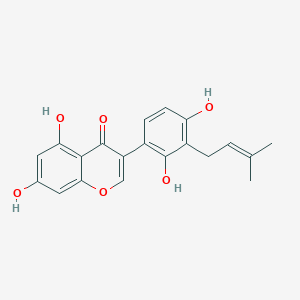

The molecular structure of Luteolin-7,3’-di-O-gflucoside is complex, with an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da . It has 10 defined stereocenters .Chemical Reactions Analysis

Luteolin-7,3’-di-O-gflucoside has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and possess important antioxidant properties in HUVEC cells . These properties are exerted by the flavone in endothelial through the transcriptional repression of a number of inflammatory cytokines and their receptors, and by the inhibition of ROS generation .Physical And Chemical Properties Analysis

Luteolin-7,3’-di-O-gflucoside has a density of 1.7±0.1 g/cm3, a boiling point of 998.0±65.0 °C at 760 mmHg, and a flash point of 330.3±27.8 °C . It has 16 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .Scientific Research Applications

Anti-Diabetic Effects

Luteolin-3’,7-di-O-glucoside has been studied for its potential anti-diabetic effects. Research on KK-Ay mice has explored how this compound might influence diabetes, indicating a possible application in managing blood sugar levels and diabetes-related symptoms .

Antioxidant Activity

The compound’s antioxidant properties have been highlighted in studies that compare its activity to other luteolin glucosides. These properties are particularly attributed to the B ring 3′,4′-dihydroxy group, which may be crucial for its effectiveness in antioxidant systems .

Anticancer Potential

Luteolin derivatives, including Luteolin-3’,7-di-O-glucoside, have shown promise in anticancer research. They exhibit antiproliferative activities against various cancer cell lines, suggesting their potential use in cancer treatment strategies .

Pharmacokinetics and Absorption

Research has investigated the pharmacokinetics of luteolin and its derivatives, including how efficiently they are absorbed in different parts of the intestine. This information is vital for understanding how to effectively deliver these compounds for therapeutic use .

Anti-Inflammatory Properties

Luteolin-3’,7-di-O-glucoside has demonstrated anti-inflammatory effects in various physiological systems. Studies have focused on its ability to reduce oxidative stress and inflammatory mechanisms, particularly in endothelial cells cultured in vitro .

Mechanism of Action

Target of Action

Luteolin-3’,7-di-O-glucoside, a natural flavonoid glycoside, has been reported to have anti-ulcer and antioxidant activities. It also inhibits the activity of Ureaplasma urealyticum ATCC and clinical strains .

Mode of Action

The compound’s mode of action is primarily through its antioxidant properties . The 3′,4′-dihydroxy arrangement in the B ring of the molecule plays a key role in its antioxidant activity . This arrangement helps in the formation of a more stable ortho-hydroxyl phenoxyl radical and an intramolecular hydrogen bond in the process of oxidation .

Biochemical Pathways

It’s known that the compound’s antioxidant activity can help neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated damage to cells and tissues .

Pharmacokinetics

It’s known that glycosylation of luteolin, as in luteolin-3’,7-di-o-glucoside, enhances the solubility and bioactivity of the flavonoid . This could potentially improve its absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing its bioavailability.

Result of Action

The primary result of Luteolin-3’,7-di-O-glucoside’s action is its antioxidant effect, which helps protect cells from damage caused by harmful free radicals . Additionally, it has anti-ulcer properties and inhibitory effects on Ureaplasma urealyticum .

Action Environment

The action of Luteolin-3’,7-di-O-glucoside can be influenced by various environmental factors. For instance, the solubility of luteolin can be greatly promoted by the addition of DMSO, which can further regulate the formation of the main products from luteolin glycosides to Luteolin-3’,7-di-O-glucoside .

Future Directions

Future research could focus on the role of Luteolin-7,3’-di-O-gflucoside as a hexokinase 2 (HEK2) inhibitor, which opens new perspectives in nutritional science, and especially in cancer therapy, where the inhibition of the Warburg effect could be relevant . Another area of interest could be the further exploration of its anti-inflammatory and antioxidant properties .

properties

IUPAC Name |

5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISZYPSIZGKOFA-IPOZFMEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200214 | |

| Record name | Luteolin-7,3'-di-O-gflucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luteolin-7,3'-di-O-gflucoside | |

CAS RN |

52187-80-1 | |

| Record name | Luteolin 3′,7-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52187-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7,3'-di-O-gflucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052187801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin-7,3'-di-O-gflucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of Luteolin-3',7-di-O-glucoside?

A1: Luteolin-3',7-di-O-glucoside has been identified in several plant species. Studies have reported its presence in Daphne gnidium L. leaves [], Achillea millefolium (yarrow) flowers [], Momordica charantia L. (bitter melon) fruits [], Ficus carica L. (fig) fruit peels [], and Colocasia esculenta (taro) corms [].

Q2: How does the structure of Luteolin-3',7-di-O-glucoside contribute to its potential bioactivity?

A2: While specific mechanisms are still under investigation, research suggests that the presence of C-4', C5 hydroxyl groups, and C2=C3 double bonds in Luteolin-3',7-di-O-glucoside might be crucial for its hypouricemic effect []. This means it could potentially help manage high uric acid levels in the body.

Q3: Has Luteolin-3',7-di-O-glucoside been studied for its potential in treating hyperuricemia?

A3: Yes, a study using a mouse model of potassium oxonate-induced hyperuricemia found that corn silk flavonoids, particularly a fraction rich in Luteolin-3',7-di-O-glucoside, significantly reduced serum uric acid levels []. This effect was linked to the inhibition of xanthine oxidase activity and enhanced uric acid excretion.

Q4: Are there any studies exploring the interaction of Luteolin-3',7-di-O-glucoside with specific enzymes?

A4: Research indicates that Luteolin-3',7-di-O-glucoside doesn't compete with Donepezil, a drug used to treat Alzheimer's disease, for the same binding site on acetylcholinesterase []. This suggests a potential new binding site on the enzyme, opening avenues for drug development.

Q5: How does the concentration of Luteolin-3',7-di-O-glucoside vary within a plant species?

A5: Studies on Achillea millefolium populations from Lithuania revealed significant variation in Luteolin-3',7-di-O-glucoside content in flowers from different locations []. This suggests that environmental factors and genetic variations within the species can influence the compound's accumulation.

Q6: Is there any evidence suggesting a link between Luteolin-3',7-di-O-glucoside and fruit color variation?

A6: Research on fig cultivars "Green Peel" and its color mutant "Purple Peel" revealed a substantial increase in various flavonoids in the mature "Purple Peel", including Luteolin-3′,7-di-O-glucoside []. This indicates a potential role of this compound, along with anthocyanins, in contributing to the distinct coloration of the mutant fig variety.

Q7: Are there any analytical techniques specifically used to identify and quantify Luteolin-3',7-di-O-glucoside?

A7: Several analytical methods have been employed to characterize Luteolin-3',7-di-O-glucoside in various plant extracts. These include High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) [], High-Performance Thin Layer Chromatography (HPTLC) [], and Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)